molecular formula C16H15ClO3 B1378735 Methyl 2-(benzyloxy)-5-chloro-4-methylbenzoate CAS No. 1461708-15-5

Methyl 2-(benzyloxy)-5-chloro-4-methylbenzoate

Cat. No.: B1378735
CAS No.: 1461708-15-5
M. Wt: 290.74 g/mol
InChI Key: RRTXSMMVOCOJTH-UHFFFAOYSA-N
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Description

Methyl 2-(benzyloxy)-5-chloro-4-methylbenzoate: is an organic compound belonging to the class of benzoates It is characterized by the presence of a benzyloxy group, a chlorine atom, and a methyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(benzyloxy)-5-chloro-4-methylbenzoate typically involves the esterification of 2-(benzyloxy)-5-chloro-4-methylbenzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The benzyloxy group can undergo oxidation to form a corresponding benzoic acid derivative.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution reactions.

Major Products Formed:

    Oxidation: 2-(benzyloxy)-5-chloro-4-methylbenzoic acid.

    Reduction: Methyl 2-(benzyloxy)-5-chloro-4-methylbenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Methyl 2-(benzyloxy)-5-chloro-4-methylbenzoate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound can be used to study the effects of benzyloxy and chloro substituents on biological activity. It may also be used in the development of new bioactive compounds.

Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its structural features make it a candidate for the synthesis of molecules with anti-inflammatory, antimicrobial, or anticancer properties.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. It may also be employed in the formulation of coatings, adhesives, and other products.

Mechanism of Action

The mechanism of action of Methyl 2-(benzyloxy)-5-chloro-4-methylbenzoate depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzyloxy group can enhance lipophilicity, facilitating membrane permeability and improving bioavailability. The chlorine atom may contribute to the compound’s stability and reactivity.

Comparison with Similar Compounds

    Methyl 2-(benzyloxy)-4-methylbenzoate: Lacks the chlorine atom, which may affect its reactivity and biological activity.

    Methyl 2-(benzyloxy)-5-chlorobenzoate: Lacks the methyl group, which may influence its physical properties and interactions.

    Methyl 2-(benzyloxy)-4-chloro-5-methylbenzoate: Positional isomer with different substitution pattern, leading to variations in chemical behavior.

Uniqueness: Methyl 2-(benzyloxy)-5-chloro-4-methylbenzoate is unique due to the specific combination of substituents on the benzene ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and research.

Properties

IUPAC Name

methyl 5-chloro-4-methyl-2-phenylmethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClO3/c1-11-8-15(13(9-14(11)17)16(18)19-2)20-10-12-6-4-3-5-7-12/h3-9H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRTXSMMVOCOJTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)C(=O)OC)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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